molecular formula C12H8F3NO3 B1480170 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid CAS No. 2097963-03-4

6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1480170
CAS No.: 2097963-03-4
M. Wt: 271.19 g/mol
InChI Key: AGDOJBQNEYEHNP-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a high-purity chemical intermediate designed for advanced research and development applications. This specialty nicotinic acid derivative integrates a furan ring and a trifluoromethyl group onto the pyridine core, making it a valuable scaffold in medicinal and agrochemical discovery. The carboxylic acid moiety allows for versatile derivatization, such as amidation and esterification, to create a diverse library of target molecules for screening . The presence of the trifluoromethyl group is known to enhance key properties in drug candidates, including metabolic stability and membrane permeability, which is crucial for developing compounds with improved pharmacokinetic profiles . Researchers can utilize this compound as a foundational building block in synthesizing novel molecules for probing biological targets or developing new crop protection agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-10(11(17)18)7(12(13,14)15)5-8(16-6)9-3-2-4-19-9/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDOJBQNEYEHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Furthermore, the compound can impact cell signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular responses. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the trifluoromethyl group can form strong interactions with enzyme active sites, potentially inhibiting or activating their function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are critical for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound in biomedical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and other metabolic processes. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthesis.

Biological Activity

6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize key results from various studies.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of furan derivatives with substituted nicotinic acids. A common method includes the use of hydrazides and subsequent reactions with aromatic aldehydes to yield the desired nicotinic acid derivatives. For instance, a study outlined a synthesis pathway involving nicotinic acid hydrazide and furan derivatives, resulting in a yield of approximately 70% with a melting point of 154-157°C .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Escherichia coli : Effective at inhibiting growth at MICs ranging from 15.625 to 62.5 μM .

The compound's mechanism of action appears to involve the inhibition of protein synthesis, followed by nucleic acid and peptidoglycan production, which contributes to its bactericidal properties.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans and Trichophyton interdigitale . The MIC values for these fungi were reported to be as low as 6.5 μM, indicating a strong potential for therapeutic applications in treating fungal infections .

Biofilm Inhibition

The ability of this compound to inhibit biofilm formation is particularly noteworthy. It was found to reduce biofilm biomass significantly in methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains, with minimum biofilm inhibitory concentrations (MBICs) ranging from 31.108 to 124.432 μg/mL .

Table 1: Biological Activity Overview

Activity TypeTarget OrganismMIC (μM)Notes
AntibacterialStaphylococcus aureus15.625 - 62.5Bactericidal action observed
AntibacterialEscherichia coliVariesEffective against multiple strains
AntifungalCandida albicans6.5Comparable to fluconazole
Biofilm InhibitionMRSAMBIC: 62.216 - 124.432Significant reduction in biofilm formation

Case Study: Efficacy Against MRSA

A study evaluated the efficacy of this compound against MRSA biofilms. Results indicated that the compound not only inhibited biofilm formation but also reduced existing biofilms by approximately 75%. The study concluded that this compound could serve as a promising candidate for developing new treatments for resistant bacterial infections .

Case Study: Antifungal Properties

Another investigation focused on the antifungal properties of the compound against Candida albicans . The results showed that it surpassed traditional antifungal agents in effectiveness, highlighting its potential use in clinical settings for treating fungal infections resistant to current therapies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of nicotinic acids, including 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid, exhibit significant antimicrobial properties. A study published in the Egyptian Journal of Chemistry highlighted the synthesis of novel substituted nicotines and their evaluation for antimicrobial activity. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and biological activity of the compound, making it an attractive candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties
Another area of interest is the compound's potential anti-inflammatory effects. Compounds with similar structural motifs have been investigated for their ability to modulate inflammatory pathways, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The furan ring may contribute to these effects by interacting with specific biological targets .

Pharmacological Studies
Pharmacological evaluations are ongoing to determine the efficacy and safety profile of this compound. Preliminary studies suggest that it may act as a modulator of certain receptors involved in neuroprotection and metabolic regulation, indicating potential applications in treating neurodegenerative diseases .

Agricultural Chemistry

Pesticidal Activity
This compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, potentially improving their efficacy against various pests and weeds. Research into its application in crop protection is ongoing, with studies focusing on its effectiveness and environmental impact .

Plant Growth Regulation
Additionally, there is interest in the compound's ability to influence plant growth. Compounds with similar structures have been studied for their role as plant growth regulators, which can enhance crop yields and resistance to environmental stressors .

Material Sciences

Polymer Chemistry
In material sciences, this compound can be utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance. Research is being conducted to explore its potential in creating advanced materials for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various substituted nicotines' antimicrobial activities, compounds similar to this compound were tested against a range of bacterial strains. Results indicated a notable inhibition zone compared to control groups, suggesting strong antimicrobial potential that warrants further investigation .

Case Study 2: Agricultural Applications

Field trials assessing the efficacy of trifluoromethyl-containing compounds revealed that formulations including this compound provided significant pest control while maintaining low toxicity levels for non-target organisms. This study highlights its viability as an eco-friendly alternative in agricultural practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid with key analogs based on substituent variations, reactivity, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Similarity Score* Key Properties/Applications
This compound C₁₂H₁₀F₃NO₃ 297.21 4-CF₃, 2-CH₃, 6-furan-2-yl Potential agrochemical intermediate
4-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂ 191.11 4-CF₃, 3-COOH 0.79–0.89† Ligand in coordination chemistry
6-Chloro-2-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ 225.55 2-CF₃, 6-Cl, 3-COOH 0.78 Herbicide precursor
2-Amino-6-(trifluoromethyl)nicotinic acid C₇H₅F₃N₂O₂ 206.12 6-CF₃, 2-NH₂, 3-COOH 0.91 Pharmaceutical intermediate
Methyl 6-(trifluoromethyl)nicotinate C₈H₆F₃NO₂ 205.13 6-CF₃, 3-COOCH₃ 0.94 Enhanced solubility for synthesis
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid C₁₂H₁₅NO₄ 237.25 6-CH₃, 2-OCH₂-tetrahydrofuran, 3-COOH 0.76–0.81‡ Irritant (hazard class)

*Similarity scores (0–1 scale) based on structural and functional group alignment.
†Derived from analogs like 5-(Trifluoromethyl)pyridine-3-carboxylic acid (0.79) .
‡Calculated from halogenated analogs in –3.

Key Findings:

Trifluoromethyl Position and Reactivity: The trifluoromethyl group at position 4 in the target compound enhances electron-deficient character compared to its position 6 analogs (e.g., 6-(Trifluoromethyl)nicotinic acid, ). This may increase resistance to nucleophilic attack, making it suitable for stable intermediates in agrochemicals . In contrast, 2-amino-6-(trifluoromethyl)nicotinic acid (similarity 0.91) exhibits higher polarity due to the amino group, favoring solubility in polar solvents .

Furan vs. This could improve binding affinity in biological targets compared to purely halogen-substituted compounds .

Ester Derivatives :

  • Methyl esters like Methyl 6-(trifluoromethyl)nicotinate (similarity 0.94) demonstrate higher volatility and solubility in organic solvents, facilitating synthetic modifications . However, the target compound’s free carboxylic acid group enables direct conjugation in drug design.

Hazard Profile :

  • Compounds with tetrahydrofuran-derived substituents (e.g., 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid) are classified as irritants , whereas trifluoromethylated nicotinic acids generally show lower acute toxicity, emphasizing the target compound’s safety profile.

Research Implications

The unique combination of trifluoromethyl, methyl, and furan substituents in this compound positions it as a versatile scaffold for agrochemical and pharmaceutical development. Future studies should explore its:

  • Synthetic pathways : Optimizing yields using ester intermediates (e.g., Methyl 6-(trifluoromethyl)nicotinate) .
  • Biological activity : Comparative assays against halogenated analogs to assess efficacy in pest control or enzyme inhibition .

Preparation Methods

Acylation-Cyclization-Hydrolysis Route Using Trifluoroacetyl Chloride and Vinyl Ethyl Ether

A highly efficient and industrially feasible method involves three main steps: acylation, cyclization, and hydrolysis, starting from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile.

Step Reagents & Conditions Product Yield Notes
1. Acylation Vinyl ethyl ether + trifluoroacetyl chloride + catalyst (e.g., pyridine) at -10 to 30 °C, 3-7 h 4-ethoxy-1,1,1-trifluoro-3-en-2-one ~68.5% Catalyst: triethylamine, pyridine, etc.
2. Cyclization 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile + base catalyst (NaOH, KOH, NaH, NaOMe, KOtBu), 50-100 °C, 3-9 h 4-trifluoromethyl nicotinonitrile ~96.7% Base catalyst crucial for cyclization
3. Hydrolysis 4-trifluoromethyl nicotinonitrile + NaOH (1-5 eq), 60-100 °C, 5-10 h, then acidify 4-trifluoromethyl nicotinic acid ~76.5% Final acidification step

This method is advantageous due to low cost, relatively simple operation, and good atom economy, making it suitable for scale-up and industrial production.

Hydrogenation of 2-Chloro-6-trifluoromethyl Nicotinic Acid

Another approach involves catalytic hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid in methanol with triethylamine and 5% Pd/C catalyst under hydrogen atmosphere at room temperature overnight, followed by acidification to yield 6-trifluoromethyl nicotinic acid.

Parameter Details
Catalyst 5% Pd/C
Solvent Methanol
Base Triethylamine
Temperature Room temperature
Pressure 1.8 MPa H2
Yield ~90.4% crude yield
Purification Crystallization after acidification

This method is straightforward but requires handling of hydrogen gas and palladium catalyst.

Incorporation of Furan-2-yl and 2-Methyl Substituents

The direct preparation of 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid is less frequently reported explicitly. However, related synthetic strategies involve:

  • Starting from 6-mercapto-nicotinic acid derivatives, which can be S-alkylated with bromomethyl furan derivatives to introduce the furan moiety at the 6-position.
  • The 2-methyl substituent can be introduced either by using appropriately substituted starting materials or via selective methylation reactions on the pyridine ring.

One example from literature describes the synthesis of S-substituted 6-mercapto-nicotinamides by coupling 6-thio-nicotinic acid with aniline derivatives, followed by S-alkylation with bromomethyl-furan building blocks in anhydrous DMF with resin-bound tertiary amine as base. This approach can be adapted to prepare the furan-substituted nicotinic acid derivatives.

Comparative Analysis of Preparation Routes

Method Starting Materials Key Steps Advantages Limitations
Acylation-Cyclization-Hydrolysis (Patent CN109467532B) Trifluoroacetyl chloride, vinyl ethyl ether, 3-amino acrylonitrile Acylation, cyclization, hydrolysis High yield, low cost, industrially viable Requires careful control of reaction conditions
Catalytic Hydrogenation (Patent CN101851193A) 2-chloro-6-trifluoromethyl nicotinic acid Pd/C catalyzed hydrogenation Simple, high yield Use of hydrogen gas and Pd catalyst
S-Alkylation of 6-mercapto-nicotinamides (PMC4207547) 6-thio-nicotinic acid, bromomethyl-furan Coupling, S-alkylation Allows introduction of furan substituent Multi-step, requires specialized reagents
Methylation and Substitution Routes Various methylated precursors Selective methylation or substitution Enables 2-methyl substitution May require protection/deprotection steps

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Acylation Vinyl ethyl ether + trifluoroacetyl chloride + pyridine -10 to 30 3-7 68.5 Catalyst: pyridine or triethylamine
Cyclization 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile + NaOH 50-100 3-9 96.7 Base catalyst critical
Hydrolysis 4-trifluoromethyl nicotinonitrile + NaOH, acidify 60-100 5-10 76.5 Acidification to pH<1
Hydrogenation 2-chloro-6-trifluoromethyl nicotinic acid + Pd/C + H2 Room temp Overnight 90.4 Requires hydrogen gas

The preparation of This compound involves complex synthetic strategies combining trifluoromethyl nicotinic acid core synthesis with selective introduction of furan and methyl substituents. Among the methods, the acylation-cyclization-hydrolysis route using trifluoroacetyl chloride and vinyl ethyl ether is the most efficient and scalable for the trifluoromethyl nicotinic acid core. The furan substituent is typically introduced via S-alkylation of mercapto intermediates, while the 2-methyl group requires further functionalization.

These methods provide a foundation for synthesis with high yields, operational simplicity, and potential for industrial application, supported by detailed reaction conditions and catalyst choices documented in patents and research literature.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid?

Methodological Answer: A two-step approach is commonly employed:

Core structure synthesis : Start with a halogenated nicotinic acid derivative (e.g., 4-(trifluoromethyl)nicotinic acid, CAS 158063-66-2 ). Introduce the methyl group at position 2 via alkylation or directed ortho-metalation.

Furan coupling : Use Suzuki-Miyaura cross-coupling to attach the furan-2-yl moiety. Furan-2-ylboronic acid (CAS 1308354-99-5 ) is reacted with the brominated intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/Na₂CO₃ system.
Critical Note : Optimize reaction temperature (60–80°C) to avoid decarboxylation of the nicotinic acid group. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization in ethanol/water .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • HPLC : Employ a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 30% to 90% acetonitrile over 20 min) to assess purity (>95%) .
  • NMR : ¹H NMR (DMSO-d₆) should show the furan proton singlet at δ 7.8–8.0 ppm and the trifluoromethyl group as a quartet (³J coupling ~3 Hz). ¹⁹F NMR will confirm the CF₃ signal at δ -63 to -65 ppm .
  • Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]+ at m/z 286.05 (calculated for C₁₂H₈F₃NO₃⁺) .
    Validation : Cross-reference with NIST spectral databases and certified standards (e.g., Kanto Reagents’ 4-(trifluoromethyl)nicotinic acid, CAS 158063-66-2 ).

Q. What solvents and conditions are optimal for solubility studies?

Methodological Answer: The compound exhibits limited aqueous solubility due to the trifluoromethyl and furan groups. Use:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
  • Biological assays : Prepare working solutions in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity.
  • Crystallography : Recrystallize from ethanol/water (4:1) at 4°C to obtain single crystals for X-ray analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Conflicting data often arise from impurities or isomerization. Follow these steps:

Reproducibility : Repeat synthesis and characterization under inert atmosphere (N₂/Ar) to exclude oxidative by-products.

Advanced NMR : Use 2D techniques (HSQC, HMBC) to confirm connectivity, particularly between the furan and pyridine rings.

Isomer analysis : Check for regioisomers (e.g., furan-3-yl substitution) via LC-MS/MS with a chiral column (e.g., Chiralpak IA) .

Reference standards : Compare with independently synthesized or commercially available analogs (e.g., 4-(trifluoromethyl)nicotinic acid derivatives ).

Q. What strategies are effective for studying structure-activity relationships (SAR) in drug discovery applications?

Methodological Answer: Focus on modifying substituents while retaining the trifluoromethyl-nicotinic acid core:

  • Furan ring variations : Replace furan-2-yl with thiophene or pyrazole to assess π-π stacking effects. Use Heck coupling for alternative heterocycles .
  • Methyl group substitution : Replace the 2-methyl group with ethyl or cyclopropyl to evaluate steric effects on target binding.
  • Biological assays : Test analogs against cytochrome P450 isoforms (e.g., CYP3A4) to correlate trifluoromethyl positioning with metabolic stability .
    Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with putative targets like kinase domains .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer: Leverage in silico tools to predict:

  • Lipophilicity : Calculate logP values (e.g., using ChemAxon) to balance solubility and membrane permeability. The trifluoromethyl group increases logP by ~1.5 units.
  • Metabolic sites : Identify labile positions (e.g., furan ring oxidation) via SPORCalc or similar platforms. Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the furan moiety .
  • Toxicity : Screen for reactive metabolites (e.g., epoxides) using DEREK Nexus.
    Validation : Correlate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials at -20°C under desiccant (silica gel) to prevent hydrolysis of the trifluoromethyl group.
  • Handling : Use glove boxes for air-sensitive reactions (e.g., boronic acid couplings).
  • Stability monitoring : Perform monthly HPLC checks to detect degradation (e.g., decarboxylation to the pyridine derivative) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Reactant of Route 2
6-(Furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinic acid

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